![molecular formula C22H21NO6 B11013031 N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine](/img/structure/B11013031.png)
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine typically involves the reaction of 7-methoxy-4-methylcoumarin with an appropriate acylating agent, followed by coupling with L-phenylalanine. The reaction conditions often include the use of organic solvents such as dichloromethane or acetone, and catalysts like anhydrous potassium carbonate . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticoagulant and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical formulations
Mechanism of Action
The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
L-phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
Coumarin derivatives: A broad class of compounds with diverse biological activities, including anticoagulant and anti-inflammatory effects
Uniqueness
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine is unique due to its combined structural features of coumarin and phenylalanine, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H21NO6/c1-13-16-9-8-15(28-2)11-19(16)29-22(27)17(13)12-20(24)23-18(21(25)26)10-14-6-4-3-5-7-14/h3-9,11,18H,10,12H2,1-2H3,(H,23,24)(H,25,26)/t18-/m0/s1 |
InChI Key |
PORWTOZSKGAELS-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



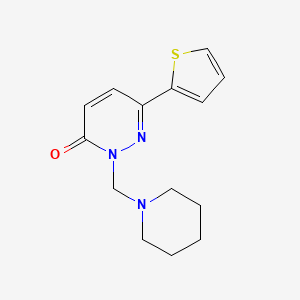
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-chlorobenzenesulfonate](/img/structure/B11012975.png)
![N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine](/img/structure/B11012983.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11012991.png)
![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11012994.png)
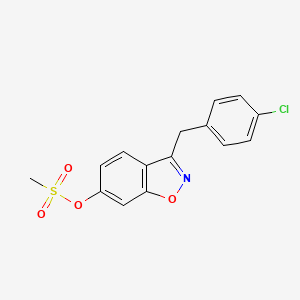
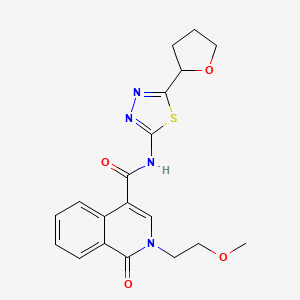
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11013011.png)
![N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11013014.png)

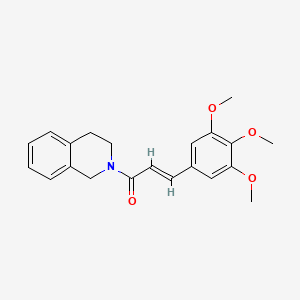
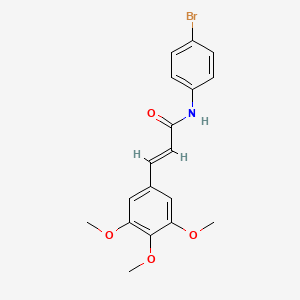
![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11013044.png)
